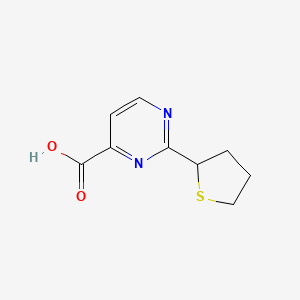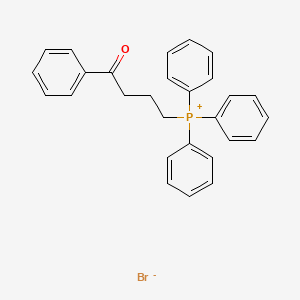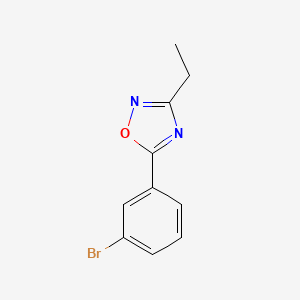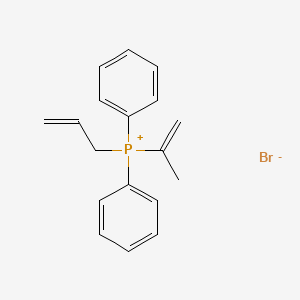
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, which involves the reaction of a thiol-containing compound with a pyrimidine derivative . Another approach is the [4+2] cyclization, which uses a diene and a dienophile to form the desired heterocyclic ring . These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthetic routes that are optimized for large-scale manufacturing. These methods may include the use of palladium-catalyzed carbonylation reactions, which have been shown to be effective in producing high yields of the desired product . The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate . Reduction reactions can convert the compound into thiol derivatives using reducing agents like lithium aluminum hydride .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfur-containing compounds, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives . Substitution reactions can lead to the formation of various functionalized pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, the compound has been studied for its potential antioxidant, antimicrobial, and anticancer properties . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases . Additionally, the compound has applications in the pharmaceutical industry as an intermediate in the synthesis of drugs .
Wirkmechanismus
The mechanism of action of 2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to various biological effects . For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as thieno[2,3-d]pyrimidine-4-carboxylic acids and thioxopyrimidines . These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. For example, thieno[2,3-d]pyrimidine-4-carboxylic acids are known for their antimicrobial activity, while thioxopyrimidines have been studied for their antioxidant and anticancer properties .
Similar Compounds
- Thieno[2,3-d]pyrimidine-4-carboxylic acids
- Thioxopyrimidines
- Pyridin-2-ylpyrimidine-4-carboxylic acids
These compounds highlight the diversity and potential of pyrimidine derivatives in scientific research and various applications.
Eigenschaften
Molekularformel |
C9H10N2O2S |
|---|---|
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
2-(thiolan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)6-3-4-10-8(11-6)7-2-1-5-14-7/h3-4,7H,1-2,5H2,(H,12,13) |
InChI-Schlüssel |
OOKRTNPSFZUWAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(SC1)C2=NC=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)




![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)

![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)




